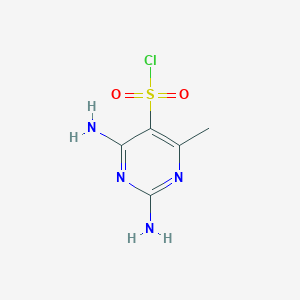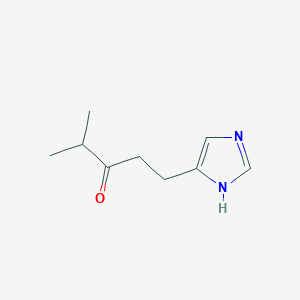
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is an organic compound featuring an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the imidazole ring imparts unique chemical properties, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-3-one and imidazole.
Condensation Reaction: The key step involves a condensation reaction between 4-methylpentan-3-one and imidazole under acidic or basic conditions. This reaction forms the imidazole ring attached to the pentanone backbone.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.
Optimized Conditions: Employing optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and reduce production costs.
Automated Purification: Implementing automated purification systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the ketone group, potentially converting it into an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Oxidation Products: Oxidation can yield imidazole derivatives with altered electronic properties.
Reduction Products: Reduction typically produces alcohol derivatives.
Substitution Products: Substitution reactions result in various functionalized imidazole compounds.
Aplicaciones Científicas De Investigación
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1H-Imidazol-4-yl)-4-methylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Imidazol-4-yl)-1-pentanone
- 1-(1H-Imidazol-4-yl)-2-methylpentan-3-one
- 1-(1H-Imidazol-4-yl)-3-methylpentan-3-one
Uniqueness
1-(1H-Imidazol-4-yl)-4-methylpentan-3-one is unique due to its specific substitution pattern on the pentanone backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-(1H-imidazol-5-yl)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H14N2O/c1-7(2)9(12)4-3-8-5-10-6-11-8/h5-7H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
QXEHIDUUAIJDIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butyl) 3-methyl (1R,3s,5S)-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12826527.png)
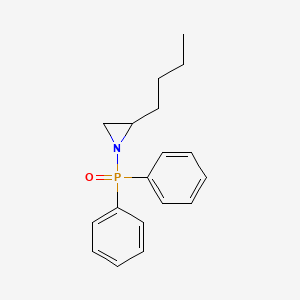
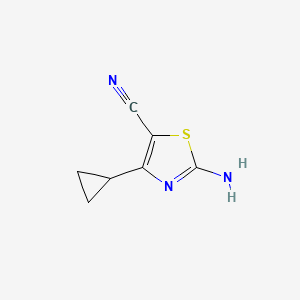
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
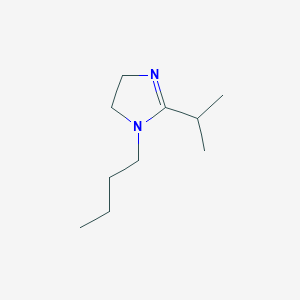
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)

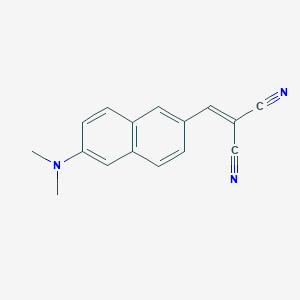

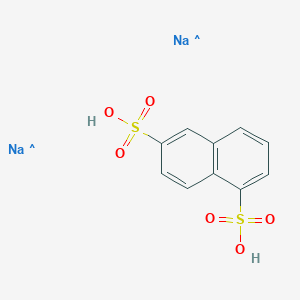
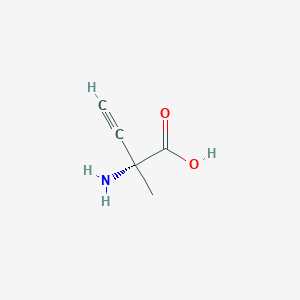
![6,8-Dichloroimidazo[1,2-a]pyridin-2-amine](/img/structure/B12826575.png)

